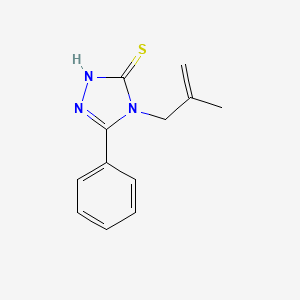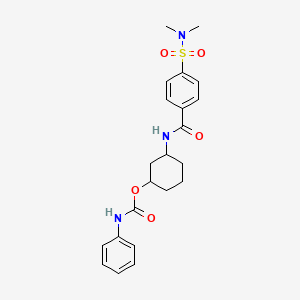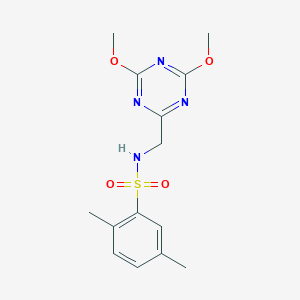![molecular formula C13H22N4O2 B2374043 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097859-90-8](/img/structure/B2374043.png)
3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a useful research compound. Its molecular formula is C13H22N4O2 and its molecular weight is 266.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Urease Inhibitors and Therapeutic Applications
Urease inhibitors have significant potential as drugs for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid, its severe side effects highlight the need for exploring the full potential of urease inhibitors, including urea derivatives (Kosikowska & Berlicki, 2011).
Pyrazoline Derivatives in Therapeutics
Pyrazoline derivatives, including those with a urea component, exhibit a wide range of pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer activities. Their diverse biological properties have stimulated extensive research, leading to the synthesis and patenting of new pyrazoline derivatives for various therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).
Urea Biosensors
The detection and quantification of urea concentrations in various contexts are crucial due to its role as an end product of nitrogen metabolism in the human body and its presence in different industries. Urea biosensors, utilizing enzyme urease, have seen advancements in materials for enzyme immobilization, enhancing the biosensors' sensitivity and specificity (Botewad et al., 2021).
Urea in Drug Design
Urea's unique hydrogen binding capabilities make it an important functional group in drug-target interactions. Various urea derivatives have been explored for modulating the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules, highlighting urea's significance in medicinal chemistry (Jagtap et al., 2017).
特性
IUPAC Name |
1-(2-methoxyethyl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-19-10-8-14-13(18)16-11-3-5-12(6-4-11)17-9-2-7-15-17/h2,7,9,11-12H,3-6,8,10H2,1H3,(H2,14,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWRRTLKMGABBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCC(CC1)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(difluoromethoxy)phenyl]-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2373964.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2373965.png)
![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2373972.png)
![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B2373974.png)
![2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol](/img/structure/B2373975.png)
![1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione](/img/structure/B2373976.png)
![Methoxy[1-(thiophen-2-yl)ethyl]amine](/img/structure/B2373977.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2373982.png)


